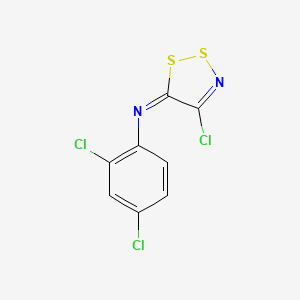

4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine

Description

Properties

IUPAC Name |

4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2S2/c9-4-1-2-6(5(10)3-4)12-8-7(11)13-15-14-8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYNOQRGISWMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=C2C(=NSS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine typically involves the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines. This intermediate is then converted into 4-chloro-N-aryl-1,2,3-dithiazole-5-imines through further chemical reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound involve bulk custom synthesis, where the compound is manufactured in large quantities to meet the demand for research and application purposes . These methods are optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality material.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reaction conditions vary depending on the desired outcome, with specific temperatures, pressures, and solvents being employed to optimize the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various halogenated derivatives .

Scientific Research Applications

Biological Activities

Antitumor Activity

Research indicates that derivatives of dithiazole compounds exhibit promising antitumor properties. Specifically, N-(4-chloro-5H-1,2,3-dithiazolylidene)anilines have shown effectiveness against various cancer cell lines. The mechanism is believed to involve the inhibition of serine proteases, which play a crucial role in tumor progression and metastasis .

Antibacterial and Antifungal Properties

The compound has demonstrated significant antibacterial and antifungal activities. Studies have reported that it can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Herbicidal Activity

In agricultural applications, dithiazole derivatives have been recognized for their herbicidal properties. They act by disrupting the metabolic processes in plants, thereby preventing their growth. This makes them useful in managing weeds in crop production .

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antitumor | High | |

| Antibacterial | Moderate | |

| Antifungal | High | |

| Herbicidal | Effective |

Case Studies

-

Antitumor Efficacy Study

A study conducted on various cancer cell lines revealed that compounds derived from dithiazoles exhibited IC50 values in the low micromolar range. For instance, N-(4-chloro-5H-1,2,3-dithiazolylidene)aniline showed a significant reduction in cell viability in MCF-7 breast cancer cells compared to controls . -

Agricultural Field Trials

Field trials assessing the herbicidal activity of 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine demonstrated effective weed control in maize crops. The application resulted in a 70% reduction in weed biomass compared to untreated plots . -

Antimicrobial Screening

A series of antimicrobial assays indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL and against Candida albicans at 16 µg/mL. These results suggest its potential as a therapeutic agent against infections caused by these pathogens .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways. For instance, its fungicidal activity is attributed to its ability to disrupt the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to the death of the fungal cells due to the inability to maintain osmotic balance.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of thiazole and thiadiazole derivatives, which are known for diverse bioactivities. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core: Dithiazole (two sulfur atoms) vs. Sulfur-rich systems may enhance binding to biological targets like enzymes or receptors .

Biological Activity

4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine is a member of the dithiazole family, recognized for its unique five-membered ring structure containing sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine. The molecular formula indicates the presence of multiple chlorine atoms, which enhance its chemical properties and biological interactions.

The compound's reactivity is primarily influenced by its dithiazole core. It can undergo various nucleophilic substitutions and cyclization reactions, particularly involving reactions with amines at the sulfur atom in the dithiazole ring. This leads to the formation of diverse derivatives that may exhibit varying biological activities. The chlorinated aromatic substituent further enhances its lipophilicity and potential bioavailability in biological systems.

Antifungal Activity

Research has demonstrated that 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine exhibits significant antifungal properties against various plant pathogenic fungi. In vitro tests have shown its effectiveness against several species, highlighting its potential as a new fungicide amid rising resistance to conventional azole fungicides .

Antiviral Activity

In addition to antifungal effects, this compound has been evaluated for antiviral activity. A study involving a series of 1,2,3-dithiazoles indicated that some derivatives demonstrated sub-micromolar activity against feline immunodeficiency virus (FIV) infected cells, suggesting potential applications in treating viral infections such as HIV .

Antimicrobial Properties

The compound's structural similarity to other bioactive molecules suggests it may possess antimicrobial properties as well. Dithiazole derivatives have shown promise in interacting with biological targets such as enzymes and receptors, impacting various biological pathways .

While specific mechanisms for 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine remain under investigation, it is hypothesized that it may inhibit fungal growth by targeting enzymes crucial for ergosterol biosynthesis in fungal cell membranes. This action is similar to that of established antifungal agents .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(3-nitropyrid-2-yl)dithiazol-5-imine | Contains a nitropyridine moiety | Exhibits good biological activity but less reactive |

| 4-bromo-N-(2,6-dichlorophenyl)dithiazol-5-imine | Brominated variant | Altered reactivity and stability compared to dichlorophenyl variant |

| N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine | Lacks additional chlorination | Baseline for understanding chlorination effects on activity |

Case Studies

- Fungicidal Efficacy : A study evaluated the efficacy of various dithiazole derivatives against six species of phytopathogenic fungi. Results indicated that 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine exhibited superior antifungal activity compared to traditional fungicides .

- Antiviral Screening : In a screening study targeting FIV as a model for HIV, several dithiazole derivatives were found to inhibit viral replication effectively while showing reduced toxicity profiles. This highlights the potential for developing antiviral therapies based on this compound class .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of 5-chloro-1,2,3-dithiazolium salts with 2,4-dichloroaniline derivatives. Key optimization steps include:

- Temperature Control : Reactions are often conducted at 60–80°C to balance reactivity and stability of intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic amines, improving cyclization efficiency .

- Stoichiometric Ratios : A 1:1.2 molar ratio of dithiazolium salt to amine minimizes byproduct formation .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regioselectivity of the imine bond and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] = 347.9402) validates molecular formula .

- Infrared Spectroscopy (IR) : Stretching bands for C=N (1600–1650 cm) and C-S (650–750 cm) confirm core structure .

Advanced Research Questions

Q. How do mechanistic studies explain the formation of byproducts during synthesis?

- Methodological Answer : Competing pathways include:

- Hydrolysis of Dithiazolium Salts : Under humid conditions, dithiazolium intermediates may hydrolyze to thioamide derivatives, detectable via LC-MS .

- Amine Overfunctionalization : Excess 2,4-dichloroaniline can lead to N-alkylation byproducts, mitigated by strict stoichiometric control .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic derivatization (e.g., replacing Cl with Br or modifying the aryl group) clarifies pharmacophore contributions .

- Standardized Assays : Use of consistent in vitro models (e.g., MTT assays on HeLa cells) reduces variability in IC values .

Q. How can computational modeling predict reactivity for further derivatization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., sulfur atoms in dithiazole for nucleophilic attacks) .

- Molecular Docking : Screens potential targets (e.g., HSP90) by simulating binding affinities of derivatives .

Q. What in vitro models are suitable for assessing its pharmacological potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.